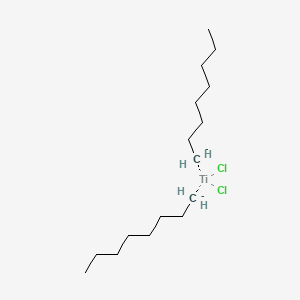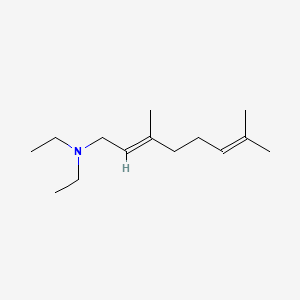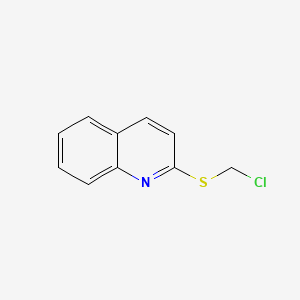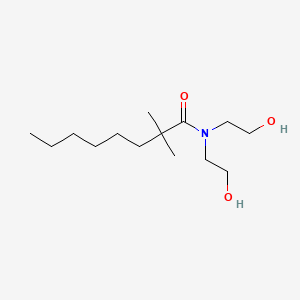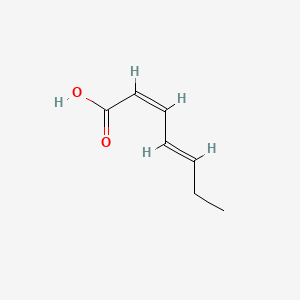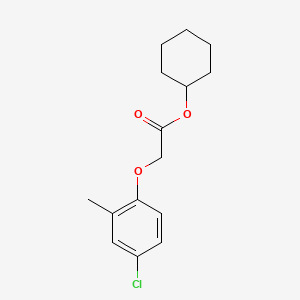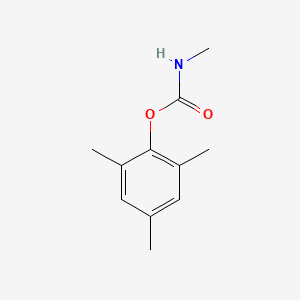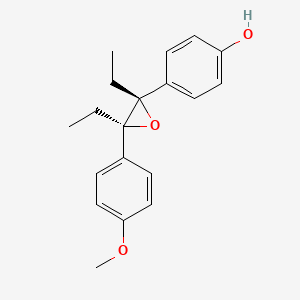
Tetrapotassium decachloro-mu-oxodiruthenate(4-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrapotassium decachloro-mu-oxodiruthenate(IV) can be synthesized through the reaction of ruthenium trichloride with potassium chloride in the presence of an oxidizing agent. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of tetrapotassium decachloro-mu-oxodiruthenate(IV) involves large-scale reactions using high-purity raw materials. The process includes steps such as dissolution, filtration, and crystallization to obtain the compound in its pure form. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrapotassium decachloro-mu-oxodiruthenate(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents such as hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen, hydrazine.
Substitution Reagents: Ammonia, phosphines.
Major Products Formed
Oxidation: Higher oxidation state ruthenium compounds.
Reduction: Lower oxidation state ruthenium compounds.
Substitution: Complexes with different ligands replacing chloride ions.
Applications De Recherche Scientifique
Tetrapotassium decachloro-mu-oxodiruthenate(IV) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a precursor for other ruthenium-based compounds.
Mécanisme D'action
The mechanism by which tetrapotassium decachloro-mu-oxodiruthenate(IV) exerts its effects involves its interaction with molecular targets such as enzymes and cellular structures. The compound can undergo redox reactions, altering the oxidation state of ruthenium and affecting the activity of target molecules. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium hexachlororuthenate(III): Similar in structure but with ruthenium in a lower oxidation state.
Potassium tetrachloroplatinate(II): Another transition metal complex with similar ligand coordination.
Potassium hexachloroplatinate(IV): Similar coordination environment but with platinum instead of ruthenium.
Uniqueness
Tetrapotassium decachloro-mu-oxodiruthenate(IV) is unique due to its specific oxidation state and the presence of two ruthenium atoms bridged by an oxygen atom. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
16986-07-5 |
|---|---|
Formule moléculaire |
Cl10H2K4ORu2 |
Poids moléculaire |
731.1 g/mol |
Nom IUPAC |
tetrapotassium;pentachlororuthenium(2-);hydrate |
InChI |
InChI=1S/10ClH.4K.H2O.2Ru/h10*1H;;;;;1H2;;/q;;;;;;;;;;4*+1;;2*+3/p-10 |
Clé InChI |
ZTZFCYRCBSXPOU-UHFFFAOYSA-D |
SMILES canonique |
O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



